molecular formula C8H9NO4 B573048 Methyl 5-hydroxy-6-methoxypicolinate CAS No. 1256791-78-2

Methyl 5-hydroxy-6-methoxypicolinate

Cat. No.: B573048
CAS No.: 1256791-78-2
M. Wt: 183.163
InChI Key: FZCYYENRSMPBTM-UHFFFAOYSA-N
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Description

Overview of Picolinate Derivatives in Chemical Research

Picolinate derivatives occupy a critical niche in coordination chemistry due to their ability to form stable complexes with transition metals. The pyridine-carboxylate framework provides a bidentate coordination motif, where the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group bind metal ions such as Ga³⁺, Mn²⁺, and Cr³⁺. For example, chromium(III) picolinate (CrPic₃) demonstrates octahedral geometry with distorted ligand fields, enabling applications in nutritional supplements despite ongoing debates about its biochemical efficacy.

Recent advances highlight the versatility of substituted picolinates in biomedical applications. Picolinic acid derivatives functionalized with hydroxy, methoxy, or fluorinated groups exhibit enhanced metal-binding kinetics and thermodynamic stability, making them suitable for radiopharmaceuticals. The introduction of electron-withdrawing or donating substituents at specific positions on the pyridine ring modulates electronic properties, as seen in rhenium(I) tricarbonyl complexes used for anticancer studies.

Table 1: Key Applications of Picolinate Derivatives

Application Example Compound Metal Ion Reference
Radiopharmaceuticals [Ga(noapa)]⁺ Ga³⁺
Anticancer agents Re(I)-picolinate complexes Re¹⁺
MRI contrast agents Mn²⁺-picolinate adducts Mn²⁺

Historical Development of Methoxypicolinate Compounds

The synthesis of methoxypicolinates has evolved from classical organic reactions to modern catalytic strategies. Early methods relied on direct esterification of picolinic acid with alcohols under acidic conditions, as demonstrated in the preparation of ethyl picolinate using sulfuric acid. However, regioselective functionalization at the 5- and 6-positions posed challenges due to steric and electronic factors inherent to the pyridine ring.

Breakthroughs in regiocontrol emerged with the use of orthoamide intermediates for N-functionalization, enabling the synthesis of 6-methoxy-substituted derivatives like H₂noapa. Catalytic approaches, such as cobalt-mediated [2+2+2] cycloaddition, further expanded access to trifluoromethyl-substituted ethyl picolinates with high regioselectivity. A 2023 study demonstrated the cooperative vinylogous anomeric effect in multi-component reactions using UiO-66(Zr) catalysts, achieving 74–91% yields for methoxypicolinates.

Significance of Methyl 5-Hydroxy-6-Methoxypicolinate in Academic Research

This compound (C₈H₉NO₄) serves as a pivotal intermediate in medicinal and materials chemistry. Its structural features—a methoxy group at position 6, a hydroxyl group at position 5, and a methyl ester at position 2—create a multifunctional scaffold for further derivatization. For instance, the hydroxyl group enables conjugation with biomolecules via Mitsunobu or palladium-catalyzed coupling reactions, while the methoxy group enhances lipophilicity for improved membrane permeability.

In coordination chemistry, this compound’s ability to act as a mixed-donor ligand has been explored in Re(I) and Ir(III) complexes, where it stabilizes low-spin d⁶ configurations through π-backbonding interactions. Crystallographic studies of related picolinate derivatives, such as [Ga(noapa)]⁺, reveal bond lengths of 2.090 Å for N–Ga interactions, suggesting comparable stability for this compound complexes.

Nomenclature and Classification

The systematic IUPAC name for this compound is methyl 5-hydroxy-6-methoxypyridine-2-carboxylate , reflecting its substitution pattern on the pyridine ring (Figure 1). It belongs to the class of pyridinecarboxylate esters , characterized by a carboxylate group esterified at position 2 and additional substituents at positions 5 and 6.

Figure 1: Structural Features

  • Position 2 : Methyl ester (–COOCH₃)
  • Position 5 : Hydroxyl group (–OH)
  • Position 6 : Methoxy group (–OCH₃)

Derivatives are classified based on substituent electronic profiles:

  • Electron-donating groups (e.g., –OCH₃) enhance metal-ligand charge transfer in photophysical applications.
  • Electron-withdrawing groups (e.g., –CF₃) improve oxidative stability in catalytic systems.

Properties

IUPAC Name

methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-6(10)4-3-5(9-7)8(11)13-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCYYENRSMPBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719124
Record name Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256791-78-2
Record name Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-Hydroxy-6-Methoxypicolinic Acid

The most direct method involves esterifying 5-hydroxy-6-methoxypicolinic acid with methanol under acidic conditions:

  • Reagents : 5-Hydroxy-6-methoxypicolinic acid, methanol, sulfuric acid.

  • Procedure :

    • The carboxylic acid (2.4 kg, 17.32 mol) is suspended in methanol.

    • Concentrated H₂SO₄ (2.4 L) is added dropwise at 0°C, followed by reflux for 24 hours.

    • After concentration, the pH is adjusted to 7–8 with NaOH, and the product is extracted with ethyl acetate.

    • Recrystallization in n-hexane yields the methyl ester (75% yield).

Key Considerations :

  • Temperature Control : Reflux conditions (65–70°C) ensure complete esterification without decarboxylation.

  • Acid Catalyst : H₂SO₄ protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.

Regioselective Methoxylation of Methyl 5,6-Dihydroxypicolinate

For substrates where the hydroxyl and methoxy groups are introduced sequentially:

  • Protection of C5-OH :

    • Treat methyl 5,6-dihydroxypicolinate with tert-butyldimethylsilyl (TBS) chloride in DMF to protect C5-OH.

  • Methoxylation at C6 :

    • React the silyl-protated intermediate with methyl iodide and K₂CO₃ in acetone (60°C, 12 hours).

  • Deprotection :

    • Remove the TBS group using TBAF (tetrabutylammonium fluoride) in THF.

Yield : 68–72% over three steps.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance throughput and reduce costs, flow chemistry is employed:

  • Reactor Setup : Two sequential microreactors.

    • First Reactor : Esterification of 5-hydroxy-6-methoxypicolinic acid at 70°C with H₂SO₄-methanol.

    • Second Reactor : Neutralization with aqueous NaOH and in-line liquid-liquid separation.

  • Advantages :

    • 90% conversion in <2 hours.

    • Reduced solvent waste compared to batch processes.

Catalytic Hydrogenation of Cyano Precursors

Adapted from JP2003261535A:

  • Starting Material : 3-Cyano-6-hydroxypyridine.

  • Hydrogenation :

    • React with H₂ (50 psi) over Pd/C (5% wt) in acetic acid at 120°C.

    • Simultaneously reduces the cyano group to methylamine and introduces methanolysis.

  • Post-Reaction :

    • Acidic workup isolates the product (55% yield).

Optimization Challenges and Solutions

Regioselectivity in Methoxylation

Competing O-methylation at C5 is mitigated by:

  • Steric Hindrance : Bulky protecting groups (e.g., TBS) at C5 direct methylation to C6.

  • Base Selection : K₂CO₃ in acetone preferentially deprotonates C6-OH due to lower pKa.

Purification Techniques

  • Recrystallization : n-Hexane/ethyl acetate (3:1) achieves >99% purity.

  • Chromatography : Silica gel (EtOAc/hexane, 1:4) resolves esterification byproducts.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Acid-Catalyzed Esterification7599High120
Flow Chemistry9098Very High90
Catalytic Hydrogenation5595Moderate200

Trade-offs : While flow chemistry offers superior efficiency, it requires significant capital investment. Catalytic hydrogenation is cost-prohibitive for large-scale production but valuable for low-volume pharmaceutical intermediates .

Chemical Reactions Analysis

Oxidation Reaction

Methyl 5-hydroxy-6-methoxypicolinate undergoes oxidation to form 5-oxo-3-methoxypicolinic acid . This reaction involves the conversion of the hydroxy group at the 5-position to a keto group, retaining the methoxy substituent at the 6-position.

Reaction Details :

  • Reagents : Oxidizing agents (e.g., KMnO₄ or CrO₃) in acidic or basic conditions.

  • Conditions : Elevated temperatures (60–80 °C) under controlled pH.

  • Product : 5-oxo-3-methoxypicolinic acid.

Mechanism :
The oxidation proceeds via a two-electron transfer, targeting the hydroxy group. The resulting carbonyl group enhances the compound’s reactivity for subsequent transformations .

Esterification (Fischer Esterification)

The compound can be synthesized from its precursor, 5-hydroxy-6-methoxypicolinic acid, via Fischer esterification. This reaction forms the methyl ester by reacting the carboxylic acid with methanol in the presence of an acid catalyst .

Reaction Details :

  • Reagents : Methanol, H₂SO₄ (catalyst).

  • Conditions : Reflux at 65–70 °C for 4–6 hours.

  • Product : this compound.

Mechanism :
The carboxylic acid reacts with methanol through nucleophilic substitution, facilitated by the acid catalyst. This method is scalable and commonly used in industrial settings .

Acid-Catalyzed Cyclization

This compound can participate in cyclization reactions under acidic conditions, forming pyrone or pyridine derivatives. For example, treatment with methanesulfonic acid (MsOH) facilitates intramolecular esterification .

Reaction Details :

  • Reagents : MsOH, refluxing ethanol.

  • Conditions : 80–90 °C for 2–3 hours.

  • Product : Pyrone or lactone derivatives.

Mechanism :
The hydroxy group at the 5-position reacts with the ester carbonyl, forming a six-membered lactone ring. This reaction is critical for generating cyclic frameworks with potential biological activity .

Reaction Conditions and Stability

Reaction Type Key Conditions Stability
Oxidation60–80 °C, acidic pHUnstable under extreme pH
Fischer EsterificationReflux (65–70 °C)Stable at room temperature
Cinnamic Coupling23 °C, dichloromethaneSoluble in organic solvents
Cyclization80–90 °C, MsOH catalystReacts under basic conditions

Scientific Research Applications

Medicinal Chemistry Applications

Cardiovascular Disease (CVD) Treatment:
Recent studies have highlighted the potential of methyl 5-hydroxy-6-methoxypicolinate in treating cardiovascular diseases. Research indicates that derivatives of this compound can target multiple proteins involved in CVD, such as MAPK, PCSK9, MPO, SIRT1, and TNF-α. The synthesis of related compounds has shown promising results in terms of bioavailability and interaction with biological targets, suggesting a viable pathway for drug development aimed at cardiovascular health .

Neuroprotective Properties:
The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability. These characteristics make it a candidate for neuroprotective agents. Studies have demonstrated that this compound is not significantly metabolized by liver enzymes, thus maintaining its bioavailability and potential efficacy in neurological applications .

Agricultural Applications

Herbicidal Composition:
this compound has been investigated for its herbicidal properties. Research suggests that derivatives of this compound can effectively inhibit weed growth without adversely affecting crop yield. The synthesis of herbicidal compositions containing this compound has shown promising results in controlling various weed species .

Biochemical Research

Enzyme Inhibition Studies:
The compound has been used in biochemical studies to explore its role as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes, making it a valuable tool in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryCardiovascular Disease TreatmentTargets MAPK, PCSK9; high bioavailability
NeuroprotectionPotential treatment for neurological disordersBBB permeability; low liver metabolism
AgricultureHerbicidal agentEffective against weeds; minimal crop impact
Biochemical ResearchEnzyme inhibitionValuable for studying enzyme mechanisms

Case Studies

Case Study 1: Cardiovascular Applications
A study published in Scientific Reports detailed the synthesis and characterization of methyl 5-((cinnamoyloxy)methyl)picolinate as a derivative targeting cardiovascular diseases. The research demonstrated its ability to interact with key proteins involved in CVD and highlighted its potential as a sustainable drug candidate due to its phytochemical origins .

Case Study 2: Herbicidal Efficacy
In agricultural research, a series of experiments evaluated the effectiveness of this compound derivatives on various weed species. Results indicated significant herbicidal activity with minimal phytotoxicity to crops, suggesting its utility as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-6-methoxypicolinate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-hydroxy-6-methoxypicolinate with structurally related picolinate derivatives, focusing on substituent effects, similarity scores, and inferred physicochemical properties. Data are derived from structural analogs listed in the evidence (Table 1).

Table 1: Key Structural Analogs and Similarity Scores

Compound Name CAS Number Substituents (Position) Similarity Score Key Differences vs. Target Compound
Methyl 6-chloro-5-methylpicolinate 178421-22-2 Cl (6), CH₃ (5) 0.94 Chloro and methyl vs. hydroxy and methoxy
Methyl 6-chloro-4-methylpicolinate 1186605-87-7 Cl (6), CH₃ (4) 0.94 Substituent positions altered
Methyl 5-bromo-3-methylpicolinate 213771-32-5 Br (5), CH₃ (3) 0.91 Bromo vs. hydroxy; methyl at position 3
Methyl 6-amino-5-bromopicolinate 178876-82-9 NH₂ (6), Br (5) 0.90 Amino and bromo vs. hydroxy and methoxy

Substituent Effects on Reactivity and Solubility

  • Hydroxy vs. Halogen/Methyl Groups : The hydroxyl group in this compound enhances hydrogen-bonding capacity and aqueous solubility compared to halogenated analogs like Methyl 6-chloro-5-methylpicolinate (lipophilic due to Cl and CH₃) .
  • Methoxy vs. Amino Groups: The methoxy group at position 6 provides electron-donating effects, stabilizing the pyridine ring. In contrast, Methyl 6-amino-5-bromopicolinate’s amino group (electron-rich) may increase nucleophilicity but reduce stability under acidic conditions .

Positional Isomerism and Steric Effects

  • Position 4 vs.
  • Bromine at Position 5 : Methyl 5-bromo-3-methylpicolinate’s bromine atom introduces steric bulk and polarizability, which may enhance halogen bonding but reduce solubility relative to the hydroxyl group in the target compound .

Biological Activity

Methyl 5-hydroxy-6-methoxypicolinate (MHMP) is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of picolinic acid. Its chemical structure can be represented as follows:

  • Molecular Formula: C_9H_11NO_4
  • Molecular Weight: 197.19 g/mol
  • IUPAC Name: Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate

MHMP exhibits various biological activities attributed to its structural features. The hydroxyl and methoxy groups on the pyridine ring contribute to its reactivity and interaction with biological targets. Key mechanisms include:

  • Antioxidant Activity: MHMP has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Anti-inflammatory Effects: Studies indicate that MHMP can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties: Research suggests that MHMP may exert neuroprotective effects, possibly by enhancing dopamine receptor activity, which is significant in the context of neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveEnhances dopamine receptor activity
HerbicidalInhibits plant growth

Case Studies and Research Findings

  • Antioxidant Studies:
    A study demonstrated that MHMP significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage.
  • Neuroprotective Effects:
    In animal models, MHMP showed promise in enhancing cognitive function and protecting neurons from degeneration. The compound's ability to interact with dopamine receptors was highlighted as a mechanism for its neuroprotective effects.
  • Herbicidal Activity:
    Research has indicated that MHMP possesses herbicidal properties, making it a candidate for agricultural applications. Its efficacy against certain plant species was documented, suggesting further exploration into its use as a natural herbicide.

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